molecular formula C10H8Cl2N2O2 B2538752 2-(4-Chlorophenyl)-1H-imidazole-5-carboxylic acid;hydrochloride CAS No. 2287280-58-2

2-(4-Chlorophenyl)-1H-imidazole-5-carboxylic acid;hydrochloride

Cat. No.: B2538752
CAS No.: 2287280-58-2
M. Wt: 259.09
InChI Key: KJGLBQBXSJGVTF-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1H-imidazole-5-carboxylic acid;hydrochloride is a chemical compound of interest in pharmaceutical and life science research. The core structure of substituted imidazoles is known to exhibit a broad spectrum of biological activities, including anti-viral, anti-fungal, and anti-inflammatory properties, making them valuable scaffolds in medicinal chemistry . The presence of both a carboxylic acid group and a chlorophenyl substituent on the imidazole ring provides multiple sites for chemical modification, facilitating its use in structure-activity relationship (SAR) studies and as a key intermediate in the synthesis of more complex molecules . This product is intended for research purposes by qualified laboratory personnel. It is strictly for use in laboratory settings and is not intended for human, veterinary, or diagnostic use. Researchers should consult the safety data sheet prior to handling and adhere to all appropriate safety protocols. The compound should be stored sealed in a dry environment at 2-8°C to ensure stability .

Properties

IUPAC Name

2-(4-chlorophenyl)-1H-imidazole-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2.ClH/c11-7-3-1-6(2-4-7)9-12-5-8(13-9)10(14)15;/h1-5H,(H,12,13)(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGLBQBXSJGVTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(N2)C(=O)O)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287280-58-2
Record name 2-(4-chlorophenyl)-1H-imidazole-4-carboxylic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1H-imidazole-5-carboxylic acid;hydrochloride typically involves the reaction of 4-chlorobenzylamine with glyoxal in the presence of ammonium acetate to form the imidazole ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt. The reaction conditions generally include:

    Temperature: Room temperature to 80°C

    Solvent: Ethanol or water

    Catalyst: Ammonium acetate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: to ensure consistent product quality.

    Purification steps: such as recrystallization or chromatography to obtain high-purity product.

    Quality control measures: to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1H-imidazole-5-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Halogen substitution reactions can occur at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenyl)-1H-imidazole-5-carboxylic acid;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1H-imidazole-5-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. It is known to:

    Inhibit enzyme activity: by binding to the active site of the enzyme.

    Disrupt cellular processes: by interfering with signal transduction pathways.

    Modulate gene expression: by interacting with transcription factors.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Similarities and Differences

The compound shares the 1H-imidazole-5-carboxylic acid backbone with several analogs but differs in substituents and functional groups. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name (CAS/Reference) Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications
Target Compound 2-(4-Chlorophenyl), 5-carboxylic acid, HCl salt ~242.64 (estimated) Hypothesized enzyme inhibition
4-Methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylic acid hydrochloride 2-(Piperidin-4-yl), 4-methyl, HCl salt 282.17 High purity (95%); synthetic intermediate
Etomidate Acid (1-[(1R)-1-Phenylethyl]-1H-imidazole-5-carboxylic acid) 1-(Phenylethyl), 5-carboxylic acid 246.27 11β-hydroxylase inhibitor; tracer development
5-(4-Fluorophenyl)-1H-imidazol-2-amine hydrochloride (SB 202190) 5-(4-Fluorophenyl), 2-amine, HCl salt 295.73 Kinase inhibitor (p38 MAPK)
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole 4-(Chloromethylphenyl), 1,2-dimethyl, 5-nitro Not reported Intermediate in organic synthesis

Substituent Effects on Physicochemical Properties

  • Chlorophenyl vs.
  • Carboxylic Acid vs. Amine/Ester: The carboxylic acid group at position 5 confers acidity (pKa ~3-4), enabling salt formation (e.g., hydrochloride) and influencing binding to biological targets. In contrast, amine or ester derivatives (e.g., SB 202190 or ethyl 5-aminoimidazole-4-carboxylate) exhibit altered solubility and reactivity .

Research Findings and Data Gaps

Activity Trends: Chlorophenyl substitution correlates with improved target affinity in kinase inhibitors compared to non-halogenated analogs .

Stability : Hydrochloride salts (e.g., ) generally exhibit higher thermal stability and crystallinity than free bases.

Synthetic Challenges : Introducing bulky groups (e.g., piperidin-4-yl in ) may complicate purification, whereas chlorophenyl groups facilitate regioselective reactions .

Biological Activity

2-(4-Chlorophenyl)-1H-imidazole-5-carboxylic acid; hydrochloride is a compound with notable biological activities, particularly in medicinal chemistry. This compound, characterized by its unique structural features, has been studied for its interactions with various biological targets, including enzymes and proteins involved in critical biochemical pathways.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₇ClN₂O₂
  • Molecular Weight : Approximately 222.63 g/mol
  • IUPAC Name : 2-(4-Chlorophenyl)-1H-imidazole-5-carboxylic acid; hydrochloride

The presence of the chlorophenyl group enhances the compound's lipophilicity, which is crucial for its ability to penetrate biological membranes and interact with target sites.

The biological activity of this compound primarily revolves around its ability to bind to specific proteins and enzymes. Studies have shown that variations in the substituents on the imidazole ring can significantly influence its binding affinity and overall biological efficacy.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been reported to inhibit various enzymes, including those involved in viral replication and metabolic pathways.
  • Protein Interaction : It forms hydrogen bonds with critical amino acids in target proteins, modulating their activity.

Biological Activities

Research indicates that 2-(4-Chlorophenyl)-1H-imidazole-5-carboxylic acid; hydrochloride exhibits a range of biological activities:

  • Antiviral Activity : Studies suggest that this compound may inhibit HIV integrase (IN) activity, disrupting the viral life cycle. For instance, it has shown significant inhibition rates against HIV-1 IN interactions, with some derivatives achieving over 50% inhibition in vitro .
  • Antimicrobial Properties : The compound displays antimicrobial activities against various pathogens, making it a candidate for further development in treating infections .
  • Anticancer Potential : Its structural similarity to other imidazole derivatives suggests potential anticancer properties, although specific studies are still required to confirm these effects .

Comparative Analysis with Related Compounds

To understand the uniqueness of 2-(4-Chlorophenyl)-1H-imidazole-5-carboxylic acid; hydrochloride, it is useful to compare it with structurally similar compounds.

Compound NameMolecular FormulaBiological ActivityUnique Features
1H-Imidazole-5-carboxylic acidC₃H₄N₂O₂AntimicrobialSimpler structure
2-(Phenyl)-1H-imidazole-5-carboxylic acidC₉H₈N₂O₂AntifungalLacks halogen substituents
2-(3-Chloro-phenyl)-1H-imidazoleC₉H₈ClN₂Potential anticancerDifferent halogen positioning

Case Studies

Several case studies highlight the effectiveness of 2-(4-Chlorophenyl)-1H-imidazole-5-carboxylic acid; hydrochloride in various applications:

  • Inhibition of HIV Integrase :
    A study demonstrated that derivatives of this compound could inhibit HIV integrase effectively, impacting viral replication mechanisms. The most potent derivative achieved an inhibition rate of up to 89% against IN interactions .
  • Antimicrobial Testing :
    In vitro testing against bacterial strains revealed that this compound exhibited significant antibacterial activity, suggesting potential therapeutic applications in treating bacterial infections .
  • Anticancer Screening :
    Preliminary screenings indicated that certain derivatives might exhibit cytotoxic effects on cancer cell lines, warranting further investigation into their mechanisms and efficacy .

Q & A

Q. What synthetic routes are recommended for preparing 2-(4-Chlorophenyl)-1H-imidazole-5-carboxylic acid hydrochloride?

  • Methodological Answer : The compound can be synthesized via condensation reactions using precursors like 4-chlorobenzaldehyde and imidazole derivatives. A common approach involves cyclization of intermediates under acidic conditions. For example, hydroxylamine hydrochloride and chlorinated reagents (e.g., phosphorus pentachloride) are used to form imidazole rings, followed by carboxylation . Reaction optimization may include temperature control (e.g., 60–80°C) and catalysts like acetic acid. Post-synthesis, the hydrochloride salt is precipitated using HCl gas or concentrated hydrochloric acid .

Q. Which analytical techniques are suitable for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (e.g., 254 nm) for purity assessment .
  • X-ray Crystallography : For crystal structure determination, SHELX software is widely used for refinement and validating bond lengths/angles .
  • Mass Spectrometry (MS) : ESI-MS to verify molecular weight (e.g., expected [M+H]⁺ peak).

Q. How can researchers assess the purity of this compound?

  • Methodological Answer : Combine orthogonal methods:
  • HPLC : Use a mobile phase of methanol/buffer (3:17) with UV detection. Purity >95% is typical for research-grade material .
  • Elemental Analysis : Match experimental C/H/N/Cl percentages to theoretical values.
  • Thermogravimetric Analysis (TGA) : Confirm absence of solvent residues by monitoring weight loss below 200°C .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Cross-validate with multiple techniques:
  • X-ray Diffraction : Resolve ambiguities in NMR assignments (e.g., regiochemistry) by solving the crystal structure using SHELX .
  • 2D NMR (COSY, HSQC) : Map proton-carbon correlations to distinguish between similar substituents .
  • Reference Standards : Compare with structurally related compounds (e.g., imidazole-5-carboxylic acid derivatives) to identify deviations .

Q. What strategies optimize synthetic yield while minimizing side products?

  • Methodological Answer :
  • Reagent Stoichiometry : Use a 1.2:1 molar ratio of 4-chlorophenyl precursor to imidazole intermediate to drive cyclization .
  • Catalytic Additives : Add 0.1 eq. of p-toluenesulfonic acid to accelerate ring closure.
  • Temperature Gradients : Perform stepwise heating (e.g., 50°C for 2 hours, then 80°C for 6 hours) to control exothermic side reactions .

Q. How to study the compound’s interactions in biological systems?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Modify the 4-chlorophenyl or carboxylate groups and test against target enzymes (e.g., cytochrome P450 isoforms) .
  • Molecular Docking : Use software like AutoDock to predict binding affinities with proteins (e.g., imidazole-based inhibitors) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters of ligand-receptor interactions .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Methodological Answer :
  • Twinning Issues : Use SHELXL’s TWIN command to refine twinned crystals .
  • Low Resolution : Improve data quality by growing crystals via vapor diffusion (e.g., ethanol/water mixtures at 4°C) .
  • Disorder : Apply restraints to flexible groups (e.g., chlorophenyl ring) during refinement .

Q. How to evaluate the compound’s stability under varying storage conditions?

  • Methodological Answer :
  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • Light Sensitivity : Use amber vials to prevent photodegradation; confirm stability with UV-Vis spectroscopy .

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